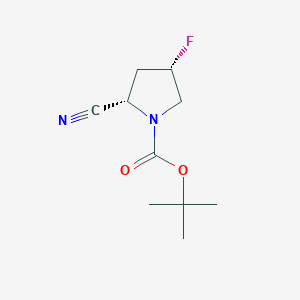

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKRZINKSNCLEV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594009 | |

| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426844-76-0 | |

| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

CAS Number: 426844-76-0

This technical guide provides a comprehensive overview of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key building block in modern drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its significant roles as a pharmacophore in the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases.

Compound Overview

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a synthetically versatile cyano group and a fluorine atom, which can enhance metabolic stability and binding affinity. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound and its close analogues is presented below. These properties are crucial for its application in medicinal chemistry and for the development of analytical methods.

| Property | Value | Reference |

| CAS Number | 426844-76-0 | N/A |

| Molecular Formula | C₁₀H₁₅FN₂O₂ | N/A |

| Molecular Weight | 214.24 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

| Stereochemistry | (2S,4S) | N/A |

Synthesis

The synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically commences from a readily available chiral precursor, such as trans-4-hydroxy-L-proline. The synthetic strategy involves the stereoselective introduction of the fluorine and cyano functionalities.

A generalized synthetic workflow is depicted below. While a precise, step-by-step protocol with yields is not publicly available, the key transformations are outlined.

Applications in Drug Discovery

The unique structural features of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of inhibitors for two important enzyme targets: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV).

Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy

FAP is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for diagnostic imaging and targeted therapy. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety, derived from the title compound, is a promising pharmacophore for developing FAP-targeted radioligands.[1]

The development of a FAP-targeted Positron Emission Tomography (PET) tracer involves several key stages, from initial design to preclinical evaluation.

The inhibitory potency of FAP inhibitors is a critical parameter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a FAP-targeted radioligand incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold.

| Compound | Target | IC50 (nM) | Reference |

| [⁶⁸Ga]Ga-SB03045 | FAP | 1.59 ± 0.45 | [1] |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Cyanopyrrolidine-based compounds are a well-known class of DPP-IV inhibitors. The title compound serves as a valuable starting material for the synthesis of novel DPP-IV inhibitors.

DPP-IV inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate in research. Below are generalized protocols for FAP and DPP-IV inhibition assays.

In Vitro FAP Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against FAP.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the recombinant FAP enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (known FAP inhibitor) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro DPP-IV Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of compounds against DPP-IV.

Materials:

-

Recombinant human DPP-IV

-

Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

To the wells of a 96-well plate, add the assay buffer and the test compound dilutions.

-

Add the DPP-IV enzyme solution to each well, except for the blank wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Start the reaction by adding the DPP-IV substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., acetic acid).

-

Read the fluorescence at the appropriate wavelengths (e.g., 360 nm Ex / 460 nm Em).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a highly valuable and versatile building block for the development of targeted therapeutics. Its unique stereochemistry and functional groups make it an ideal starting material for the synthesis of potent and selective inhibitors of FAP and DPP-IV. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors. Further research into the development of efficient and scalable synthetic routes will undoubtedly expand its utility in medicinal chemistry.

References

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate chemical properties

An In-depth Technical Guide on (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

This technical guide provides a summary of the known chemical properties of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a fluorinated pyrrolidine derivative of interest in medicinal chemistry and drug development. Due to its status as a relatively novel compound, extensive peer-reviewed data on its detailed chemical properties, experimental protocols, and biological activities are limited. This document compiles available information from chemical suppliers and databases.

Chemical Identity and Properties

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral, monofluorinated pyrrolidine derivative. The presence of the fluorine atom and the cyano group at stereochemically defined positions makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide coupling and other synthetic transformations.

Physicochemical Properties

The quantitative data available for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate are summarized in the table below. These properties are primarily sourced from chemical supplier databases, and experimental verification is recommended.

| Property | Value | Source |

| CAS Number | 1369973-19-2 | Chemical Supplier Databases |

| Molecular Formula | C10H15FN2O2 | Chemical Supplier Databases |

| Molecular Weight | 214.24 g/mol | Chemical Supplier Databases |

| Appearance | White to off-white solid | Chemical Supplier Databases |

| Purity | Typically >95% | Chemical Supplier Databases |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from structure |

Note: Properties such as melting point, boiling point, and specific spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported across public domains and should be determined experimentally.

Synthesis and Reactivity

General Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral, functionalized pyrrolidine derivative like (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

Caption: Generalized workflow for the synthesis and purification of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

Applications in Drug Discovery

Fluorinated pyrrolidines are of significant interest in drug discovery. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The 2-cyano group is a versatile functional group that can serve as a nitrile warhead for covalent inhibitors or be transformed into other functional groups.

Potential Signaling Pathway Interactions

While there is no specific signaling pathway data for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate itself, it is a building block for molecules that could potentially target enzymes such as proteases or kinases. The logical relationship for its application in inhibitor development is outlined below.

Caption: Logical pathway for the application of the title compound in drug development.

Safety and Handling

Detailed toxicology data for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate are not publicly available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a valuable chiral building block for medicinal chemistry and drug discovery. While comprehensive data on its properties and reactivity are still emerging, its structural features suggest significant potential for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its applications.

An In-Depth Technical Guide to the Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate from Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key building block in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The synthesis commences with the readily available chiral starting material, (2S,4R)-4-hydroxy-L-proline (hydroxyproline), and proceeds through a series of stereocontrolled transformations. This document details the experimental protocols for each key step, presents quantitative data in structured tables for clear comparison, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The synthesis of (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate from hydroxyproline involves a multi-step process that can be broadly divided into three key stages:

-

Protection and Fluorination: The synthesis begins with the protection of the amine group of hydroxyproline, typically with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then stereoselectively replaced with a fluorine atom. This fluorination step is crucial and can be achieved using various fluorinating agents.

-

Functional Group Interconversion: The carboxylic acid moiety of the fluorinated proline derivative is then converted into a primary amide. This transformation is a prerequisite for the final cyanation step.

-

Cyanation: The final step involves the dehydration of the primary amide to yield the target nitrile, (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic pathway from hydroxyproline.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis.

Step 1: N-Boc Protection of Hydroxyproline

This initial step protects the secondary amine of hydroxyproline to prevent unwanted side reactions in subsequent steps.

Protocol:

-

To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture to pH 3 with a 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.

Step 2: Fluorination of N-Boc-Hydroxyproline

This critical step introduces the fluorine atom with the desired stereochemistry. The example below uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Protocol:

-

First, the carboxylic acid of N-Boc-(2S,4R)-4-hydroxy-L-proline is typically esterified, for example, by reaction with methanol in the presence of an acid catalyst to yield the methyl ester.

-

Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.

Step 3: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the amide.

Protocol:

-

Dissolve (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (1.0 eq) in a mixture of THF and water (1:1).

-

Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.

Step 4: Amidation of the Carboxylic Acid

The carboxylic acid is converted to the primary amide, a necessary precursor for the nitrile.

Protocol:

-

Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol until the reaction is complete.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide.

Step 5: Dehydration of the Amide to the Nitrile

The final step is the dehydration of the primary amide to the target nitrile. Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation.

Protocol:

-

Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

Quantitative Data Summary

The following tables summarize typical quantitative data for each key step of the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: N-Boc Protection of Hydroxyproline

| Reagent/Parameter | Molar Ratio/Value |

| Hydroxyproline | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Sodium Bicarbonate | 2.5 eq |

| Solvent | THF/Water (1:1) |

| Temperature | 0 °C to RT |

| Reaction Time | 12-16 hours |

| Typical Yield | >95% |

Table 2: Fluorination of N-Boc-Hydroxyproline Methyl Ester

| Reagent/Parameter | Molar Ratio/Value |

| N-Boc-Hydroxyproline Methyl Ester | 1.0 eq |

| Diethylaminosulfur Trifluoride (DAST) | 1.2 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to RT |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-70% |

Table 3: Hydrolysis of the Methyl Ester

| Reagent/Parameter | Molar Ratio/Value |

| Fluorinated Methyl Ester | 1.0 eq |

| Lithium Hydroxide (LiOH) | 1.5 eq |

| Solvent | THF/Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 4: Amidation of the Carboxylic Acid

| Reagent/Parameter | Molar Ratio/Value |

| Fluorinated Carboxylic Acid | 1.0 eq |

| EDC | 1.2 eq |

| HOBt | 1.2 eq |

| Ammonia | Excess |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Table 5: Dehydration of the Amide to the Nitrile

| Reagent/Parameter | Molar Ratio/Value |

| Fluorinated Amide | 1.0 eq |

| Trifluoroacetic Anhydride (TFAA) | 1.5 eq |

| Triethylamine | 2.5 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 70-85% |

Experimental Workflows and Logical Relationships

Visual representations of the experimental workflows can aid in understanding the procedural steps and their logical connections.

Caption: Workflow for the amidation step.

Caption: Workflow for the final dehydration step.

Stereoselective Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, a key chiral building block in medicinal chemistry. This compound is a crucial component in the development of various therapeutic agents, notably as a pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in Fibroblast Activation Protein (FAP) targeted radioligands for cancer diagnostics.[1][2][3] This guide details the synthetic methodologies, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Synthetic Strategies and Methodologies

The primary approach for the stereoselective synthesis of 4-fluoropyrrolidine derivatives involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[4][5][6][7] This method allows for the construction of the pyrrolidine ring with high control over the stereochemistry at multiple centers. Copper(I) and Copper(II) complexes with chiral ligands, such as (S)-tol-BINAP, are often employed as catalysts to achieve high enantio- and diastereoselectivity.[4][6][8]

An alternative strategy involves the derivatization of readily available chiral precursors like 4-hydroxyproline.[9] This can involve fluorination of a protected 4-hydroxyproline derivative, followed by conversion of the carboxylic acid moiety to a nitrile.

This guide will focus on the asymmetric 1,3-dipolar cycloaddition approach, which has been demonstrated to be effective for producing chiral 4-fluoropyrrolidines with high stereopurity.[4][5]

Experimental Protocols

The following protocols are adapted from established procedures for the asymmetric synthesis of chiral 4-fluoropyrrolidines.[4]

Preparation of the Chiral Catalyst

A mixture of Cu(OAc)₂·H₂O (10 mol %), (S)-tol-BINAP (12 mol %), and 4 Å molecular sieves (25 mg) in a 2:1 mixture of DCM/EtOH (0.1 mL) is stirred in a glovebox at room temperature for 2 hours.

Asymmetric 1,3-Dipolar Cycloaddition

To the prepared catalyst mixture, DBU (0.5 equiv) is added, and the reaction is cooled to -20 °C. A solution of an appropriate α-fluoro-α,β-unsaturated ketone (1.0 equiv) in a 2:1 DCM/EtOH solvent mixture (0.1 mL) is then added, followed by the dropwise addition of a solution of a glycine iminoester (1.5 equiv) in the same solvent mixture (0.1 mL). The reaction is stirred at -20 °C until completion.

Work-up and Purification

Upon completion, the reaction mixture is quenched and extracted. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired fluorinated pyrrolidine.

Conversion to (2S,4S)-4-fluoropyrrolidine-2-carbonitrile

The resulting pyrrolidine derivative from the cycloaddition may require further functional group transformations to yield the final (2S,4S)-4-fluoropyrrolidine-2-carbonitrile. This can involve reduction of the ketone, deprotection, and conversion of a suitable functional group at the 2-position to a nitrile.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of chiral 4-fluoropyrrolidines via Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, which is a key step in obtaining the desired product.[4]

| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | α-fluoro-α,β-unsaturated arylketone 1 | up to 98 | >99:1 | up to 99 |

| 2 | α-fluoro-α,β-unsaturated arylketone 2 | 85 | >99:1 | 98 |

| 3 | α-fluoro-α,β-unsaturated arylketone 3 | 92 | >99:1 | 99 |

Table 1: Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo products).[4]

| Entry | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | exo-3 with 1-naphthyl at C5 | 80 | >99:1 | 99 |

| 2 | exo-3 with 2-thiophenyl at C5 | 75 | >99:1 | 99 |

| 3 | exo-3 with cyclohexyl at C5 | 68 | >99:1 | 99 |

Table 2: Epimerization to Chiral 4-Fluoropyrrolidines (exo' products).[4]

Diagrams

Caption: Synthetic pathway for (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.

Caption: Experimental workflow for the synthesis.

Applications in Drug Development

(2S,4S)-4-fluoropyrrolidine-2-carbonitrile is a valuable building block due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered basicity of the pyrrolidine nitrogen.[6] These characteristics are highly desirable in drug design.

DPP-4 Inhibition

Derivatives of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile have been designed and synthesized as potent and selective DPP-4 inhibitors.[1][2] These compounds have shown efficacy in decreasing blood glucose levels in in vivo studies, making them promising candidates for anti-diabetic agents.[2] The interaction with DPP-4 is a key signaling pathway in glucose homeostasis.

FAP-Targeted Radioligands

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has also been identified as a promising pharmacophore for the design of FAP-targeted radioligands for cancer diagnosis.[3] FAP is overexpressed on cancer-associated fibroblasts, making it an attractive target for diagnostic imaging and therapy.[3]

Caption: Application in DPP-4 inhibition and FAP targeting.

References

- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of <sup>68</sup>Ga-Labeled (2<i>S</i>,4<i>S</i>)-4-Fluoropyrrolidine-2-Carbonitrile and (4<i>R</i>)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 9. mdpi.com [mdpi.com]

Mechanism of Action of Fluorinated Pyrrolidine Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of fluorinated pyrrolidine inhibitors, a promising class of small molecules with therapeutic potential across various diseases. The strategic incorporation of fluorine into the pyrrolidine scaffold significantly influences their pharmacological properties, including target affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of their primary molecular targets, quantitative inhibitory data, detailed experimental protocols for their characterization, and visualizations of their engagement with key signaling pathways and enzyme active sites.

Core Principles of Fluorinated Pyrrolidine Inhibitors

The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug design due to its ability to adopt various conformations and present substituents in well-defined spatial orientations. The introduction of fluorine, the most electronegative element, imparts unique properties to these molecules:

-

Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amino groups, influencing the ionization state of the molecule at physiological pH and affecting its interaction with target proteins.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's active site, including hydrogen bonds (with backbone amides or specific residues), dipole-dipole interactions, and hydrophobic interactions. The formation of these interactions can significantly enhance the binding affinity and potency of the inhibitor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability prolongs the inhibitor's half-life in vivo, improving its pharmacokinetic profile.

-

Conformational Control: The stereospecific placement of fluorine on the pyrrolidine ring can influence its puckering and the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.

These properties have been exploited to develop potent and selective inhibitors for a range of enzyme targets, which are detailed in the subsequent sections.

Key Enzyme Targets and Quantitative Inhibitory Data

Fluorinated pyrrolidine inhibitors have demonstrated significant activity against several classes of enzymes. The following tables summarize the quantitative inhibitory data for representative compounds against their primary targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.

| Compound ID | Structure | Target | IC50 (nM) | Ki (nM) | Selectivity (vs. DPP-8/DPP-9) |

| Compound 1 | 4-fluoropyrrolidine-2-carbonitrile derivative | Human DPP-4 | 17 | - | DPP-8/DPP-4 = 1324, DPP-9/DPP-4 = 1164 |

| Compound 2 | Prolyl-fluoropyrrolidine derivative with aryl-substituted piperazine | Human DPP-4 | 430 | - | - |

| Compound 3 | Prolyl-fluoropyrrolidine derivative with different aryl-substituted piperazine | Human DPP-4 | 830 | - | - |

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

nNOS is responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO is implicated in neurodegenerative diseases, making nNOS a key therapeutic target.

| Compound ID | Structure | Target | IC50 (µM) | Ki (nM) | Selectivity (nNOS vs. eNOS/iNOS) |

| Compound 4 | Monocationic pyrrolidine-based analog | nNOS | 20 | Low nM range | High selectivity over eNOS and iNOS |

| Compound 5 | Difluorinated pyrrolidine-based analog | nNOS | 19 | - | - |

Caspase Inhibitors

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Dysregulation of apoptosis is linked to various diseases, including cancer and autoimmune disorders.

| Compound ID | Structure | Target | IC50 (nM) |

| Compound 6 | Fluorinated pyrrolidinyl sulfonyl isatin | Caspase-3 | 30 |

| Compound 7 | Fluorinated pyrrolidinyl sulfonyl isatin | Caspase-7 | 37 |

| Compound 8 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | Caspase-3 | 4.79 |

| Compound 9 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | Caspase-7 | 7.47 |

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them important targets for drug development.

| Compound ID | Structure | Target | IC50 (nM) |

| Compound 10 | Pyrazolo[1,5-a]pyrimidine with fluorinated phenyl ring | CSNK2 | - |

| Compound 11 | Fluorinated pyrimidine 5-carboxamide | MERTK | 20 |

| Compound 12 | Fluorinated pyrimidine 5-carboxamide with butylamine side chain | MERTK | 51 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of fluorinated pyrrolidine inhibitors.

In Vitro Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.

-

Add 48 µL of human recombinant DPP-4 solution (final concentration, e.g., 2.5 ng/mL) in assay buffer to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration, e.g., 100 µM) in assay buffer to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay measures the activity of nNOS by quantifying the production of nitric oxide (NO) through the conversion of L-arginine to L-citrulline. The amount of nitrite, a stable oxidation product of NO, is measured using the Griess reagent.

-

Reagents and Materials:

-

Purified recombinant human nNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (activator)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Assay Buffer: HEPES buffer (pH 7.4)

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microplates

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the purified nNOS enzyme to the reaction mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., zinc acetate).

-

Add the Griess Reagent to each well and incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the amount of nitrite produced in each well and determine the percentage of inhibition.

-

Calculate the IC50 or Ki values from the dose-response curves.

-

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a luminogenic substrate.

-

Reagents and Materials:

-

Recombinant human caspase-3 or caspase-7

-

Caspase-Glo® 3/7 Reagent (containing a proluminogenic caspase-3/7 substrate)

-

Assay Buffer: HEPES buffer (pH 7.2) containing stabilizers

-

Test compounds (dissolved in DMSO)

-

White-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of a white-walled 96-well plate.

-

Add the recombinant caspase-3 or caspase-7 enzyme to the wells.

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Cellular Assays

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Reagents and Materials:

-

Cultured cells expressing the target protein

-

Test compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Centrifuge

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody specific for the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Compound Treatment: Treat intact cells with the test compound or vehicle control for a defined period.

-

Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Detection: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by Western blotting using an antibody specific to the target protein.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

This protocol is used to assess the effect of an inhibitor on the phosphorylation status or expression level of proteins in a specific signaling pathway.

-

Reagents and Materials:

-

Cultured cells

-

Test compound, vehicle control, and positive control (e.g., a known activator of the pathway)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound, vehicle, or positive control for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phospho-proteins to the total protein levels to determine the effect of the inhibitor on the signaling pathway.

-

Signaling Pathways and Molecular Interactions

Fluorinated pyrrolidine inhibitors exert their effects by modulating specific cellular signaling pathways. This section provides diagrams of key pathways and the molecular interactions of these inhibitors with their targets.

Inhibition of Toll-like Receptor (TLR) Signaling

Certain fluorinated pyrrolidine derivatives have been shown to suppress TLR signaling, which plays a crucial role in the innate immune response and inflammation.

Caption: Inhibition of the TLR4 signaling pathway by a fluorinated pyrrolidine inhibitor.

Modulation of Kinase Signaling Pathways

Fluorinated pyrrolidine inhibitors can target kinases involved in cell proliferation and survival, such as those in the PI3K/Akt and ERK/MAPK pathways.

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated pyrrolidine kinase inhibitor.

Caption: Inhibition of the ERK/MAPK signaling pathway by a fluorinated pyrrolidine ERK inhibitor.

Molecular Interactions in the Enzyme Active Site

X-ray crystallography studies have provided detailed insights into the binding modes of fluorinated pyrrolidine inhibitors.

An In-depth Technical Guide to (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate: Spectroscopic Data and Synthetic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds, particularly Dipeptidyl peptidase IV (DPP-IV) inhibitors. While specific raw spectral data for this compound is not widely published, this document compiles expected spectroscopic characteristics based on its molecular structure, alongside general experimental protocols for obtaining such data.

Molecular Structure and Properties

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, with the CAS number 426844-76-0, is a chiral pyrrolidine derivative. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a fluorine atom, which impart specific chemical and physical properties relevant to its use in synthesis.

Molecular Formula: C₁₀H₁₅FN₂O₂[1][2]

Molecular Weight: 214.24 g/mol [1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate based on its functional groups and overall structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.8 - 5.1 | m | 1H | CH-CN |

| ~5.2 - 5.5 | dm | 1H | CH-F |

| ~3.5 - 3.9 | m | 2H | CH₂-N |

| ~2.2 - 2.6 | m | 2H | CH₂-C |

| 1.4 - 1.6 | s | 9H | C(CH₃)₃ |

Note: The presence of fluorine will cause splitting of adjacent proton signals (J-coupling).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C=O (carbamate) |

| ~118-122 | CN (nitrile) |

| ~88-92 (d) | C-F |

| ~80-83 | C(CH₃)₃ |

| ~58-62 (d) | C-CN |

| ~45-50 | CH₂-N |

| ~35-40 (d) | CH₂-C |

| ~28 | C(CH₃)₃ |

Note: Carbon signals near the fluorine atom will exhibit splitting (¹JCF, ²JCF, etc.).

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240-2260 | C≡N (nitrile stretch) |

| ~1680-1720 | C=O (carbamate stretch) |

| ~1160-1390 | C-O (ester stretch) |

| ~1000-1100 | C-F (stretch) |

| ~2850-2990 | C-H (alkane stretch) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 214.11 | [M]⁺ (Molecular Ion) |

| 158.09 | [M - C₄H₈]⁺ |

| 141.08 | [M - OC(CH₃)₃]⁺ |

| 114.07 | [M - Boc]⁺ |

Note: The exact mass is calculated as 214.1121.[1] High-resolution mass spectrometry (HRMS) would be used to confirm this value.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to further elucidate the structure and assign signals unambiguously.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the ion source of the mass spectrometer.

Data Acquisition:

-

Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion and major fragments.

-

High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass and elemental composition of the molecular ion.

Visualizations

Synthetic Pathway

The synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically starts from a chiral precursor, such as N-Boc-trans-4-hydroxy-L-proline. The following diagram illustrates a plausible synthetic workflow.

Caption: Plausible synthetic workflow for the target compound.

Biological Signaling Pathway

This compound is a key intermediate in the synthesis of Dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. The diagram below illustrates the mechanism of action of DPP-IV inhibitors.

Caption: Mechanism of DPP-IV inhibition in glucose homeostasis.

References

The Impact of Fluorine on Pyrrolidine Ring Conformation: A Technical Guide for Drug Development Professionals

An in-depth exploration of the stereoelectronic effects of fluorine substitution on the conformational behavior of pyrrolidine rings, providing critical insights for researchers, scientists, and drug development professionals in the strategic design of novel therapeutics.

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Within the realm of heterocyclic chemistry, the pyrrolidine ring, a prevalent motif in numerous natural products and synthetic drugs, presents a fascinating case study for the conformational consequences of fluorination. The high electronegativity and unique stereoelectronic demands of the fluorine atom exert a profound influence on the puckering of the five-membered ring, thereby shaping the three-dimensional architecture of the molecule and, consequently, its biological activity. This technical guide provides a comprehensive overview of the role of fluorine in dictating pyrrolidine ring conformation, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Conformational Landscape of the Pyrrolidine Ring

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common and energetically favorable conformations are the "envelope" (or Cγ-exo and Cγ-endo) puckers, where the Cγ carbon atom is displaced out of the plane formed by the other four ring atoms. The terms "exo" and "endo" refer to the displacement of the Cγ atom relative to the plane containing the Cα, N, Cδ, and Cβ atoms.

The introduction of a fluorine atom, particularly at the C3 or C4 position, significantly perturbs this conformational equilibrium. The primary driving force behind this conformational biasing is the gauche effect , a stereoelectronic phenomenon that favors a gauche arrangement (a dihedral angle of approximately 60°) between adjacent electronegative substituents or between an electronegative substituent and a lone pair of electrons. In the context of fluorinated pyrrolidines, the gauche effect manifests as a preference for a specific dihedral angle between the C-F bond and the C-N bond of the ring. This preference, in turn, stabilizes one ring pucker over the other.

Quantitative Analysis of Conformational Preferences

The conformational preferences of fluorinated pyrrolidines can be quantitatively assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. These techniques provide valuable data on the populations of different ring puckers and the specific geometric parameters that define them.

| Compound | Position of Fluorine | Preferred Pucker | Pucker Population (%) | Method | Reference(s) |

| (4R)-Fluoroproline (4R-FPro) | 4 | Cγ-exo | ~75-95 | NMR, Computational | [1] |

| (4S)-Fluoroproline (4S-FPro) | 4 | Cγ-endo | >90 | NMR, Computational | [1] |

| cis-3-Fluoropyrrolidine Derivatives | 3 | Cγ-exo | Varies with substituent | NMR, X-ray | [2] |

| trans-3-Fluoropyrrolidine Derivatives | 3 | Cγ-endo | Varies with substituent | NMR, X-ray | [2] |

Table 1: Conformational Preferences of Monofluorinated Pyrrolidine Derivatives. The table summarizes the preferred ring pucker and its approximate population for representative fluorinated pyrrolidines. The exact population can vary depending on the solvent, temperature, and other substituents on the ring.

| Parameter | (4R)-Fluoroproline | (4S)-Fluoroproline | Unsubstituted Proline |

| Puckering Amplitude (ν_max) | ~35-40° | ~35-40° | ~35-40° |

| Phase Angle of Pseudorotation (P) | ~144° (Cγ-exo) | ~-144° (Cγ-endo) | Variable |

| Selected Dihedral Angles (representative) | |||

| χ1 (N-Cα-Cβ-Cγ) | ~ -25° to -35° | ~ +25° to +35° | Variable |

| χ2 (Cα-Cβ-Cγ-Cδ) | ~ +30° to +40° | ~ -30° to -40° | Variable |

Table 2: Key Conformational Parameters of 4-Fluoroprolines. This table presents typical values for the puckering amplitude, phase angle of pseudorotation, and selected dihedral angles that characterize the ring conformation of 4-fluoroprolines compared to unsubstituted proline. These parameters are typically determined from NMR coupling constants and X-ray crystallographic data.

Experimental Protocols

Synthesis of (4R)- and (4S)-Fluoroprolines

The synthesis of 4-fluoroprolines often starts from the readily available (2S,4R)-4-hydroxyproline. The stereochemistry at the C4 position is controlled by the choice of fluorinating agent and reaction conditions, which can either retain or invert the configuration of the hydroxyl group.

General Procedure for the Synthesis of (4S)-Fluoroproline from (2S,4R)-4-Hydroxyproline:

-

Protection: The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are protected, for example, as a Boc-protected methyl ester.

-

Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is activated as a good leaving group, typically by conversion to a tosylate or mesylate.

-

Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride source, such as tetrabutylammonium fluoride (TBAF), via an SN2 reaction. This step proceeds with inversion of stereochemistry, yielding the (4S)-fluoro derivative.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to afford the final (4S)-fluoroproline.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated pyrrolidines in solution. Key parameters derived from NMR spectra, such as vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, provide information about the dihedral angles within the pyrrolidine ring. The Karplus equation and its modifications are used to relate these coupling constants to the corresponding dihedral angles.

Furthermore, 19F NMR provides a sensitive probe to monitor the local electronic environment of the fluorine atom, which is influenced by the ring conformation. Heteronuclear Overhauser Effect Spectroscopy (HOESY), particularly 19F-¹H HOESY, is instrumental in determining through-space proximities between fluorine and proton atoms, providing crucial constraints for conformational analysis.[2][3]

Typical Experimental Parameters for a 19F-¹H HOESY Experiment:

-

Spectrometer: 400 MHz or higher, equipped with a fluorine-capable probe.

-

Solvent: Deuterated solvent appropriate for the sample (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Temperature: Controlled temperature, as conformational equilibria can be temperature-dependent.

-

Pulse Sequence: Standard HOESY pulse sequence with appropriate modifications for 19F detection or irradiation.

-

Mixing Time: A range of mixing times (e.g., 100-800 ms) should be tested to optimize the NOE buildup.

-

Data Processing: Standard 2D Fourier transformation and phase correction.

Conformational Analysis by X-ray Crystallography

Single-crystal X-ray diffraction provides a static picture of the pyrrolidine ring conformation in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined with high accuracy. This information is invaluable for validating the conformations predicted by NMR and computational methods.

General Workflow for X-ray Crystallographic Analysis:

-

Crystallization: High-quality single crystals of the fluorinated pyrrolidine derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

-

Data Analysis: The refined structure is analyzed to determine the ring pucker, dihedral angles, and other geometric parameters. The crystallographic data are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[4][5]

Biological Relevance and Signaling Pathways

The conformational control exerted by fluorine has significant implications for drug design. By "locking" the pyrrolidine ring in a specific conformation, medicinal chemists can pre-organize a molecule to fit optimally into the binding site of a biological target, thereby enhancing potency and selectivity. Fluorinated pyrrolidines are key components in a number of approved drugs and clinical candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.[6][7][8] Several DPP-4 inhibitors feature a fluorinated pyrrolidine scaffold, where the specific ring conformation is critical for binding to the enzyme's active site.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[9][10][11] Fluorinated pyrrolidine moieties have been incorporated into JAK inhibitors to achieve potent and selective inhibition of specific JAK isoforms.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine ring provides a powerful tactic for medicinal chemists to precisely control molecular conformation. The gauche effect, driven by the high electronegativity of fluorine, can effectively bias the ring pucker towards either a Cγ-exo or Cγ-endo conformation, depending on the position and stereochemistry of the fluorine substituent. This conformational constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties of drug candidates. A thorough understanding of the principles governing the conformational behavior of fluorinated pyrrolidines, supported by robust experimental and computational analysis, is essential for the rational design of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine to optimize the conformational and biological profiles of pyrrolidine-based molecules.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Research Portal [iro.uiowa.edu]

- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate: A Chiral Building Block for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a synthetically valuable chiral building block, distinguished by its highly functionalized pyrrolidine ring. The defined stereochemistry at the C2 and C4 positions, coupled with the presence of a fluorine atom and a cyano group, makes it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, while the cyano group serves as a key pharmacophore in many enzyme inhibitors.[2] The title compound, with its specific (2S,4S) configuration, offers a rigid and stereochemically defined framework for the precise spatial arrangement of these functional groups, which is critical for achieving high potency and selectivity in drug-target interactions.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate and its precursors is provided below.

| Property | (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |

| CAS Number | 426844-76-0[4] | 203866-16-4 | 203866-16-4 |

| Molecular Formula | C₁₀H₁₅FN₂O₂[4] | C₁₀H₁₆FNO₄[5] | C₁₁H₁₈FNO₄ |

| Molecular Weight | 214.24 g/mol [4] | 233.24 g/mol | 247.26 g/mol |

| Melting Point | Not available | Not available | 210 °C |

| Boiling Point | Not available | Not available | 296.5±40.0 °C (Predicted) |

| Optical Rotation | Not available | Not available | -67° (c=0.5 in Methanol) |

| Appearance | Not available | White to off-white crystalline powder or crystals | Colorless to light yellow solid |

Synthetic Pathway

The synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a multi-step process that typically starts from a readily available chiral precursor, N-Boc-cis-4-hydroxy-L-proline. The overall synthetic workflow involves the stereoselective introduction of the fluorine atom, followed by the conversion of the carboxylic acid moiety into a nitrile group.

Caption: Synthetic workflow for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

Step 1: Synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

This step involves the fluorination of the hydroxyl group of N-Boc-cis-4-hydroxy-L-proline. A common method for this transformation is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Materials:

-

N-Boc-cis-4-hydroxy-L-proline

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of N-Boc-cis-4-hydroxy-L-proline in anhydrous DCM at -78 °C under an inert atmosphere, add DAST dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.

-

Step 2: Synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide

The carboxylic acid is converted to a primary amide in this step. This is typically achieved through activation of the carboxylic acid followed by reaction with ammonia.

-

Materials:

-

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Ammonia (aqueous solution or gas)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture for 30 minutes at -15 °C.

-

Add a pre-cooled aqueous solution of ammonia and stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

-

Remove the THF under reduced pressure and dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide.

-

Step 3: Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

The final step is the dehydration of the primary amide to the corresponding nitrile.[6] This can be accomplished using a variety of dehydrating agents.[7]

-

Materials:

-

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide in anhydrous DCM and cool to 0 °C.

-

Add anhydrous pyridine, followed by the dropwise addition of trifluoroacetic anhydride.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.

-

Application in Drug Discovery: DPP-IV Inhibitors

A primary application of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[8] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral anti-diabetic agents.[10]

The 2-cyanopyrrolidine moiety is a key pharmacophore that forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme.[5] The (2S) stereochemistry at the C2 position is crucial for this interaction. The fluorine atom at the C4 position with (4S) stereochemistry can enhance the binding affinity and improve the pharmacokinetic profile of the inhibitor.

Caption: Mechanism of action of DPP-IV inhibitors derived from the chiral building block.

Conclusion

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functionality make it particularly suited for the development of potent and selective enzyme inhibitors, most notably for the DPP-IV enzyme. The synthetic route, while multi-stepped, utilizes established chemical transformations, allowing for its accessible preparation in a laboratory setting. For researchers and professionals in drug discovery and development, this chiral pyrrolidine derivative represents a key tool for the design and synthesis of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. navyachempharma.com [navyachempharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (2S,4S)-1-((tert-butoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 2756017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid | 203866-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]

The Rise of Fluorinated Pyrrolidine Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of scaffolds available, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in drug discovery. The strategic combination of these two entities has given rise to a promising class of molecules: fluorinated pyrrolidine derivatives. This technical guide delves into the core aspects of their discovery and development, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential.

Synthesis of Fluorinated Pyrrolidine Derivatives

The synthesis of fluorinated pyrrolidine derivatives can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.

One of the most common methods for the stereoselective synthesis of fluorinated pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated olefins. This method allows for the controlled introduction of fluorine atoms at specific positions of the pyrrolidine ring with high diastereoselectivity and enantioselectivity.

Another prevalent strategy involves the ring-closing metathesis (RCM) of fluorinated acyclic precursors. This powerful cyclization reaction has proven effective in constructing the pyrrolidine scaffold.

Furthermore, the direct fluorination of proline derivatives or other substituted pyrrolidines using electrophilic or nucleophilic fluorinating agents represents a straightforward approach to accessing these compounds.

Experimental Protocol: Representative Synthesis of a Fluorinated Pyrrolidine Derivative

The following is a generalized protocol for the synthesis of a fluorinated pyrrolidine derivative via 1,3-dipolar cycloaddition, based on commonly reported procedures.

Materials:

-

A fluorinated olefin (e.g., a fluoro-substituted styrene)

-

An N-metalated azomethine ylide precursor (e.g., a glycine imine ester)

-

A metal catalyst (e.g., a copper or silver salt)

-

An appropriate chiral ligand

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

To a solution of the metal catalyst and the chiral ligand in the anhydrous solvent under an inert atmosphere, add the N-metalated azomethine ylide precursor.

-

Stir the mixture at the specified temperature for a designated period to allow for the formation of the metalated azomethine ylide.

-

Add the fluorinated olefin to the reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrrolidine derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activities and Therapeutic Targets

Fluorinated pyrrolidine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their unique structural and electronic properties, conferred by the fluorine atom(s), often lead to enhanced potency and selectivity for their biological targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant area of research has focused on the development of fluorinated pyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[1][2] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. The introduction of fluorine can enhance the binding affinity of these inhibitors to the active site of DPP-IV.

| Compound ID | Substitution Pattern | DPP-IV IC₅₀ (µM) | Reference |

| 1a | 4-Fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [1] |